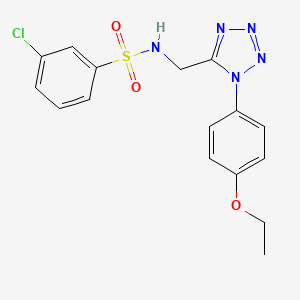

![molecular formula C15H13N7 B2475131 3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine CAS No. 302938-67-6](/img/structure/B2475131.png)

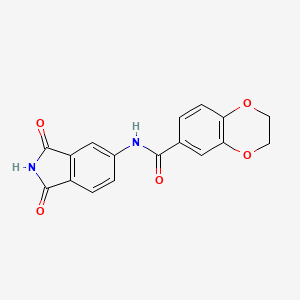

3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine” is a compound that has been tested for marked antitumor activity against various cell lines . It is a yellow liquid .

Physical and Chemical Properties Analysis

This compound is a yellow liquid . Some NMR data is available , but a comprehensive analysis of its physical and chemical properties is not provided in the retrieved resources.Scientific Research Applications

Synthesis and Characterization

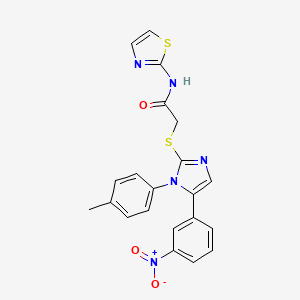

Compounds structurally related to 3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine have been synthesized and characterized in several studies. For instance, Noh, Kim, and Song (2020) detailed the synthesis of a new hybrid compound with promising biological activity, characterized using various spectroscopic methods (Noh, Kim, & Song, 2020). Similarly, Rahmouni et al. (2014) synthesized 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines and thoroughly characterized them (Rahmouni et al., 2014).

Crystallography and Bioactivities

Studies have also been conducted on the X-ray crystal study of pyrazole derivatives. Titi et al. (2020) investigated the structure of synthesized compounds using single crystal X-ray crystallography and explored their biological activities against breast cancer and microbes (Titi et al., 2020).

Anticancer Activity

Certain derivatives of pyrazolo[3,4-d]pyrimidin have been tested for their antitumor activity. Abdellatif et al. (2014) examined various pyrazolo[3,4-d]pyrimidin-4-one derivatives for their effectiveness against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Antimicrobial Activity

The antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives have been a subject of interest. El-sayed et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antimicrobial activities against various bacterial and fungal strains, finding some compounds with significant activity (El-sayed et al., 2017).

Corrosion Inhibition

Another application area is in corrosion inhibition. Abdel Hameed et al. (2020) explored the corrosion inhibition performance of certain pyrazolo[3,4-d]pyrimidine derivatives on C-steel surfaces in acidic environments (Abdel Hameed et al., 2020).

Future Directions

Mechanism of Action

Target of Action

Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been reported to exhibit a wide range of biological activities, including antiviral, antimicrobial, and antitumor effects .

Mode of Action

It’s worth noting that pyrazolo[3,4-d]pyrimidines are structurally similar to purine bases adenine and guanine . This suggests that they might interact with biological targets in a similar manner as these purine bases, potentially interfering with DNA replication or protein synthesis.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazolo[3,4-d]pyrimidines , it is likely that multiple pathways could be affected

Result of Action

Additionally, some compounds have shown marked antitumor activity against various cancer cell lines .

Biochemical Analysis

Biochemical Properties

The compound 3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine has been found to exhibit promising pharmacological properties, including anti-proliferative and antitumor activity . It interacts with various enzymes and proteins, exerting its effects through these interactions. For instance, it has been reported to inhibit CDK2, a key enzyme involved in cell cycle regulation .

Cellular Effects

In cellular contexts, this compound has shown significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the activity of CDK2, leading to alterations in cell cycle progression .

Properties

IUPAC Name |

5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N7/c1-10-7-13(16)22(20-10)15-12-8-19-21(14(12)17-9-18-15)11-5-3-2-4-6-11/h2-9H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMVUMAQRBQEHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(diethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2475050.png)

![Isopropyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2475052.png)

![N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2475055.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2475061.png)

![2,5-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide](/img/structure/B2475062.png)

![N-(3-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2475065.png)

![6-[2-(4-Benzylpiperidin-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2475068.png)